

Technical Guide: 2-Hydrazino-4-(trifluoromethyl)pyrimidine

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Compound of Interest

Compound Name: 2-Hydrazino-4-(trifluoromethyl)pyrimidine

Cat. No.: B175915

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Hydrazino-4-(trifluoromethyl)pyrimidine**, a key reagent in analytical chemistry and a building block for specialized chemical synthesis. This document outlines its physicochemical properties, detailed experimental protocols for its synthesis and application, and logical workflows for its primary uses.

Core Compound Data

2-Hydrazino-4-(trifluoromethyl)pyrimidine is a stable, solid pyrimidine derivative. Its key quantitative data are summarized below for easy reference.

Property	Value	Reference(s)
Molecular Weight	178.12 g/mol	[1][2]
Molecular Formula	C ₅ H ₅ F ₃ N ₄	[1][2]
CAS Number	197305-97-8	[1][2]
Melting Point	99-103 °C	[1]
Appearance	White to off-white solid	
Solubility	Soluble in aqueous acid	
Boiling Point	187.4 ± 50.0 °C (predicted)	
Density	1.62 ± 0.1 g/cm ³ (predicted)	

Synthesis and Analytical Applications

While specific biological signaling pathways for **2-Hydrazino-4-(trifluoromethyl)pyrimidine** are not extensively documented in publicly available literature, its primary application lies in its use as a derivatizing agent for the sensitive detection of carbonyl-containing molecules, such as steroids, by mass spectrometry. It is also a precursor for the synthesis of more complex molecules.

Experimental Protocols

1. Synthesis of 2-Hydrazino-4-(trifluoromethyl)pyrimidine

The synthesis is a two-step process starting from 2-hydroxy-4-(trifluoromethyl)pyrimidine. The first step involves the chlorination of the hydroxyl group, followed by a nucleophilic substitution with hydrazine.

Step 1: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine

This protocol is adapted from established methods for the chlorination of hydroxypyrimidines.

- Materials: 2-hydroxy-4-(trifluoromethyl)pyrimidine, phosphorus oxychloride (POCl₃), acetonitrile.

- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-hydroxy-4-(trifluoromethyl)pyrimidine in acetonitrile.
 - Slowly add phosphorus oxychloride (POCl_3) to the suspension at room temperature.
 - Heat the reaction mixture to reflux (approximately 80-150 °C) and maintain for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - After completion, cool the mixture to room temperature and carefully remove the excess POCl_3 and acetonitrile under reduced pressure.
 - Slowly quench the residue by adding it to ice-water.
 - Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) to a pH of ~7.
 - Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 100 mL).
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-4-(trifluoromethyl)pyrimidine.
 - Purify the crude product by vacuum distillation to obtain the pure compound.

Step 2: Synthesis of **2-Hydrazino-4-(trifluoromethyl)pyrimidine**

This step involves the hydrazinolysis of the chlorinated precursor.

- Materials: 2-chloro-4-(trifluoromethyl)pyrimidine, hydrazine hydrate, ethanol.
- Procedure:
 - Dissolve 2-chloro-4-(trifluoromethyl)pyrimidine in ethanol in a round-bottom flask.
 - Cool the solution in an ice bath and add hydrazine hydrate dropwise while stirring.

- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Partition the residue between ethyl acetate and water.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **2-Hydrazino-4-(trifluoromethyl)pyrimidine** as a solid. The product can be further purified by recrystallization.

2. Derivatization of Steroids for LC-MS/MS Analysis

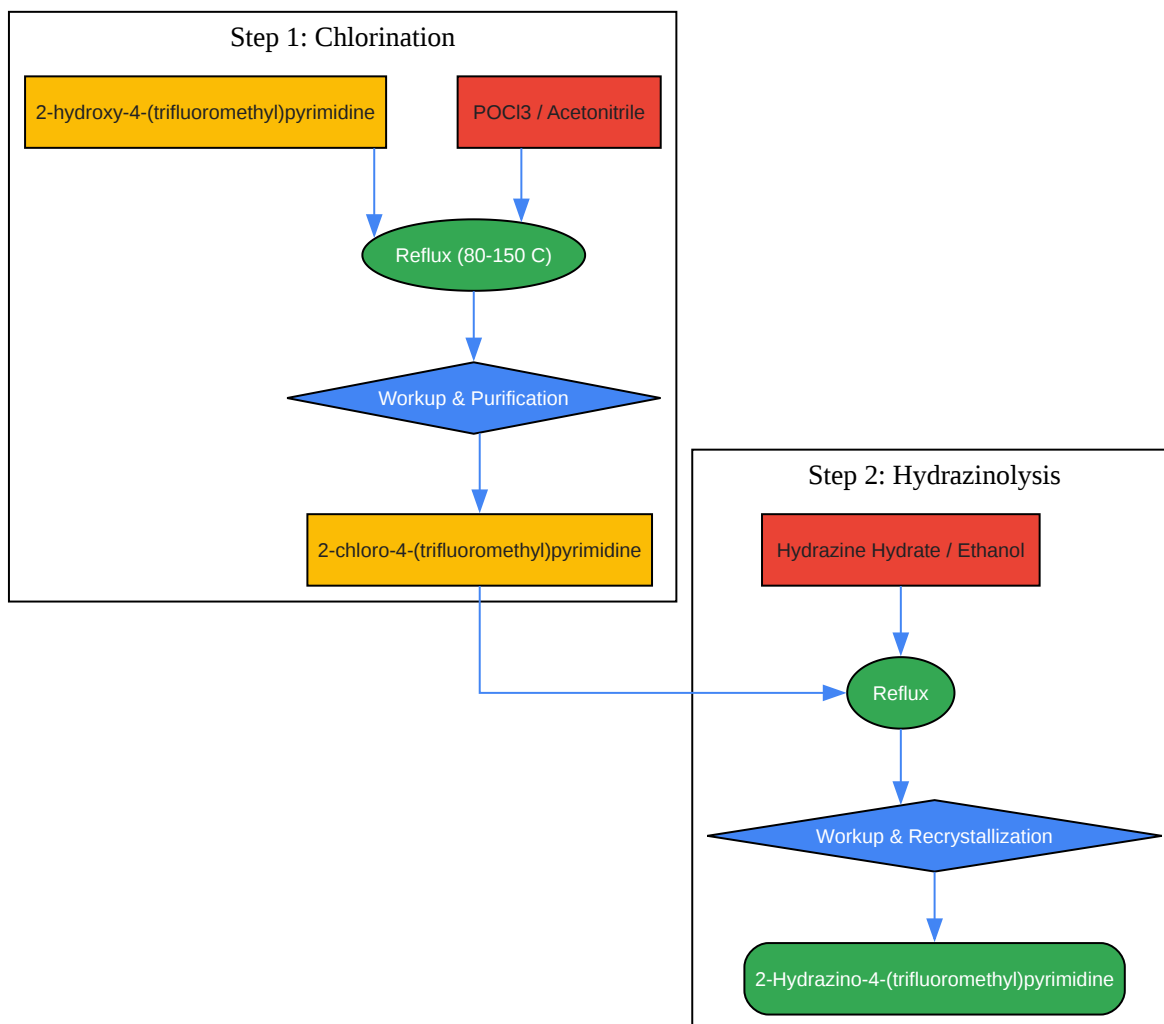
2-Hydrazino-4-(trifluoromethyl)pyrimidine is used to enhance the ionization efficiency and detection sensitivity of steroids like testosterone and dihydrotestosterone (DHT).

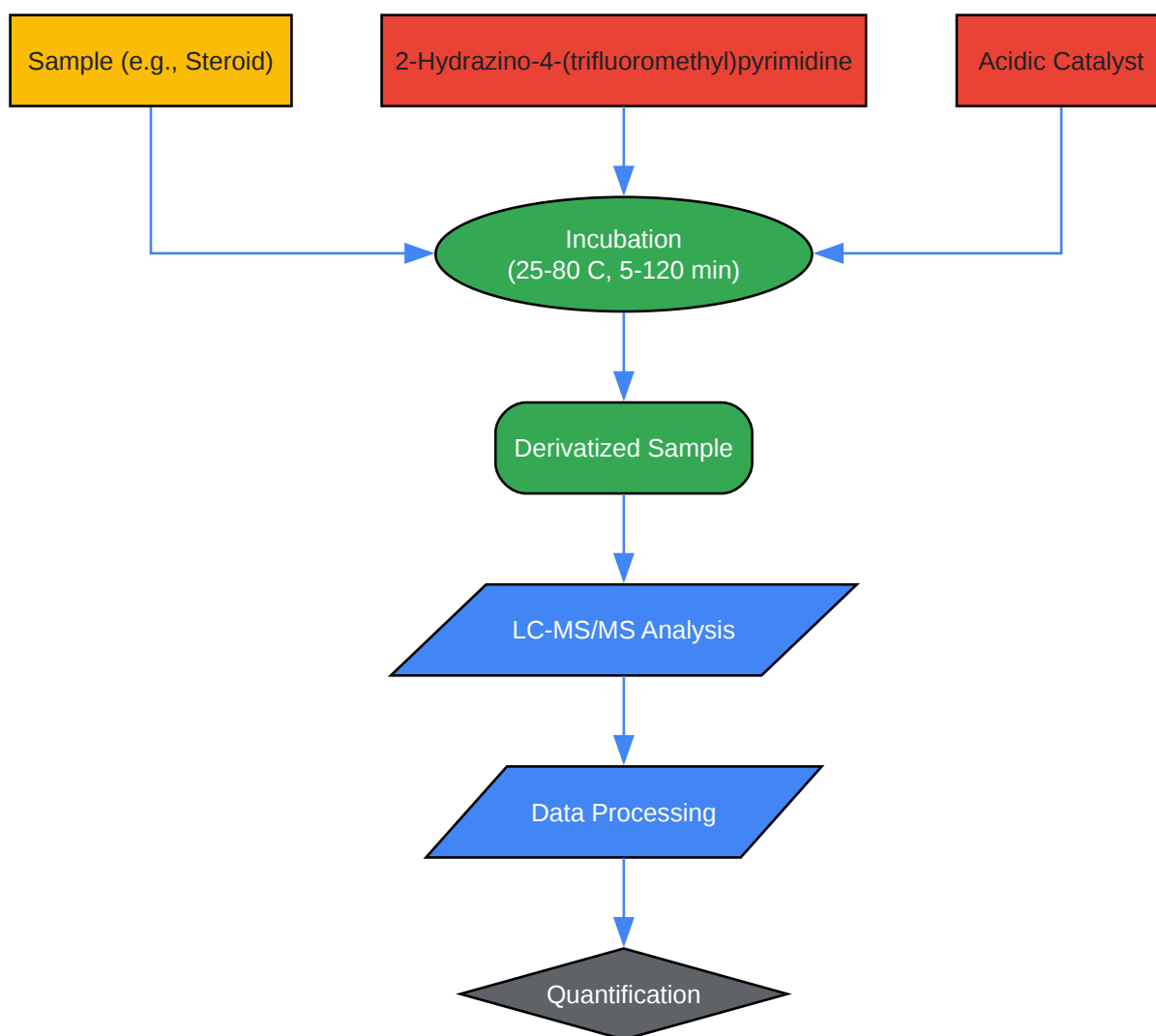
- Materials: Steroid standard or sample extract, **2-Hydrazino-4-(trifluoromethyl)pyrimidine** (HTP) solution (0.05 - 5 mg/mL in a suitable solvent like acetonitrile), acidic catalyst (e.g., acetic acid), heating block or water bath.
- Procedure:
 - Evaporate the solvent from the steroid standard or the prepared sample extract to dryness under a gentle stream of nitrogen.
 - Add the HTP derivatizing reagent solution to the dried sample.
 - Add a small volume of the acidic catalyst to the mixture.
 - Vortex the mixture to ensure complete dissolution and mixing.
 - Incubate the reaction mixture at a controlled temperature (optimized between 25-80 °C) for a specific duration (optimized between 5-120 minutes).

- After the reaction is complete, cool the mixture to room temperature.
- The sample is now ready for direct injection into the LC-MS/MS system or can be further diluted if necessary.

Logical and Experimental Workflows

As the specific biological signaling pathways for this compound are not well-established, the following diagrams illustrate the logical workflows for its synthesis and primary application.





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References

- 1. 2-Hydrazino-4-(trifluoromethyl)pyrimidine 99 197305-97-8 [sigmaaldrich.com]
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